Bromide vs. Chloride Solvolytic Reactivity
The leaving group ability of the bromide ion in 1-[bromo(phenyl)methyl]-4-fluorobenzene surpasses that of its chloride counterpart. While no direct head-to-head solvolysis rate constants for the exact compound pair were publicly accessible, the established nucleofugality parameters for benzhydryl systems provide a robust framework: bromide consistently exhibits a higher Nf value than chloride, reflecting its greater leaving group propensity [1]. In the context of the Nolte and Mayr electrofugality scale, fluoro-substituted benzhydryl bromides undergo solvolysis at rates significantly faster than the corresponding chlorides under identical conditions [2].
| Evidence Dimension | Leaving Group Reactivity (Qualitative) |
|---|---|
| Target Compound Data | Bromide leaving group; higher relative reactivity |
| Comparator Or Baseline | 1-[Chloro(phenyl)methyl]-4-fluorobenzene (CAS 365-21-9); lower reactivity |
| Quantified Difference | No directly comparable rate constants found; class-level inference from benzhydryl halide series |
| Conditions | Solvolysis in aqueous/organic solvents at 25 °C |
Why This Matters
The bromide's enhanced leaving group ability enables milder reaction conditions and broader nucleophile compatibility in alkylation reactions.
- [1] Nolte, C., & Mayr, H. (2010). Kinetics of the Solvolyses of Fluoro-Substituted Benzhydryl Derivatives: Reference Electrofuges for the Development of a Comprehensive Nucleofugality Scale. European Journal of Organic Chemistry, 2010(8), 1435–1439. View Source
- [2] Liu, K.-T., Chin, C.-P., Lin, Y.-S., & Tsao, M.-L. (1995). Solvolyses of monosubstituted benzhydryl bromides. Nucleophilic solvent intervention and dependence of solvation on the extent of charge delocalization in cationic transition states. Tetrahedron Letters, 36(38), 6919–6922. View Source
